molecular formula C10H10N6O2 B2841475 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid CAS No. 333326-94-6

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid

Cat. No. B2841475
CAS RN: 333326-94-6
M. Wt: 246.23
InChI Key: YEKLVLGWHCLILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid (4-DAPA) is a novel organic compound that has been used in numerous scientific research applications. It is a hydrazine derivative of benzoic acid, containing two amino groups and a pyrazole ring. 4-DAPA has been used as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a component in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed toward the synthesis and characterization of compounds related to 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid. For example, the study of pyrazolyl derivatives and their reactions with various agents demonstrates the potential for creating a wide range of heterocyclic compounds with possible pharmaceutical applications (Abubshait, 2007). Such synthetic routes could be explored for the synthesis of this compound and its derivatives for further studies.

Materials Science Applications

The synthesis of conductive polyamides incorporating pyrazole derivatives, as detailed in research on polyamide-conductive polymers for electrochemical sensing applications, highlights the potential of pyrazolyl derivatives in materials science (Abdel-Rahman et al., 2023). This suggests that this compound could be investigated for its utility in developing new materials with specific electronic or sensing properties.

Antiviral and Antimicrobial Studies

Compounds bearing pyrazolyl groups have been explored for their biological activities, including antiviral and antimicrobial properties. The synthesis and evaluation of these compounds provide a foundation for the development of new therapeutic agents (Hashem et al., 2007). Research into this compound could extend these findings to discover novel bioactive compounds.

Analytical Chemistry Applications

Investigations into the spectrophotometric and voltammetric determination of pyrazole derivatives provide insights into their analytical applications, such as in the detection and quantification of these compounds in various matrices (Tymoshuk et al., 2018). This suggests potential research avenues for this compound in analytical and diagnostic applications.

properties

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-3-1-5(2-4-6)10(17)18/h1-4H,(H,17,18)(H5,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWCSLXGDWIAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(NN=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902041
Record name NoName_1244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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